molecular formula C19H17FN4O3 B4437024 ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Cat. No.: B4437024
M. Wt: 368.4 g/mol
InChI Key: DAQLZUGLJHDQSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is a triazole-based heterocyclic compound featuring a fluorophenyl substituent and an ester-linked benzoate group. Its structure combines a 1,2,3-triazole core with a 2-fluorophenyl moiety at the N1 position, a methyl group at C5, and a carbonylamino bridge connecting to the ethyl benzoate fragment.

Properties

IUPAC Name

ethyl 3-[[1-(2-fluorophenyl)-5-methyltriazole-4-carbonyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17FN4O3/c1-3-27-19(26)13-7-6-8-14(11-13)21-18(25)17-12(2)24(23-22-17)16-10-5-4-9-15(16)20/h4-11H,3H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAQLZUGLJHDQSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(N(N=N2)C3=CC=CC=C3F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized through multi-step organic reactions. One potential synthetic route includes:

  • Step 1: : Formation of 1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazole via azide-alkyne cycloaddition (CuAAC).

  • Step 2: : Coupling of the triazole derivative with 3-(ethoxycarbonyl)benzoic acid using a carbodiimide reagent like DCC (dicyclohexylcarbodiimide) to form the ester linkage.

Industrial Production Methods

In an industrial setting, high-throughput synthesis techniques such as continuous flow reactors can be employed to optimize the yield and purity. The reaction conditions including temperature, solvent, and catalyst concentrations are meticulously controlled.

Chemical Reactions Analysis

Types of Reactions
  • Oxidation: : The compound may undergo oxidation at the triazole moiety.

  • Reduction: : Reduction reactions might focus on the ester group converting it to a hydroxyl group.

  • Substitution: : The benzene ring could participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions
  • Oxidation: : Agents like hydrogen peroxide or potassium permanganate.

  • Reduction: : Lithium aluminum hydride or sodium borohydride.

  • Substitution: : Various halogens or nitration agents under acidic conditions.

Major Products
  • Oxidation: : Oxidized triazole derivatives.

  • Reduction: : Corresponding alcohols or amines.

  • Substitution: : Halogenated or nitrated benzene derivatives.

Scientific Research Applications

Chemistry

Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate is used as an intermediate in the synthesis of complex organic molecules.

Biology

It exhibits potential bioactivity that could be harnessed in the design of enzyme inhibitors or receptor modulators.

Medicine

Research into its pharmacological properties suggests it could be a candidate for therapeutic drugs targeting specific pathways in diseases.

Industry

Its unique structure makes it suitable for use in materials science, particularly in the development of new polymers or coatings.

Mechanism of Action

The Mechanism by Which the Compound Exerts Its Effects

The compound's mechanism of action primarily involves interaction with biological targets via its triazole and fluoro-substituted benzene moieties.

Molecular Targets and Pathways Involved
  • Enzyme Inhibition: : Triazole rings often inhibit enzymes by binding to the active site.

  • Receptor Modulation: : Fluorophenyl groups can modulate receptor activity, influencing cell signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Triazole Core

Halogen Substitution (Fluorine vs. Chlorine)

Compounds with halogen substitutions at the phenyl ring demonstrate distinct physicochemical and biological properties. For example:

  • 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (4) : Contains a chlorophenyl group, which enhances lipophilicity and influences crystal packing via halogen bonding .
  • 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (5) : Substitution with fluorophenyl results in reduced steric bulk and altered electronic properties, favoring isostructural crystallization with compound 4 .
Position of Fluorine on Phenyl Ring
  • 1-(1-(3-Chloro-4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one : The 3-chloro-4-fluorophenyl substituent creates a meta-chloro/para-fluoro pattern, enhancing dipole interactions in crystallization .
  • Ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate: The 2-fluorophenyl group may sterically hinder π-stacking interactions but could improve metabolic stability compared to para-substituted derivatives .

Bioactivity and Therapeutic Potential

Antimicrobial Activity
  • Compound 4 (chlorophenyl derivative) exhibits notable antimicrobial activity, attributed to halogen-mediated interactions with microbial enzymes .

Structural and Crystallographic Comparisons

Isostructurality in Crystal Packing

Compounds 4 and 5 are isostructural, with nearly identical unit cell parameters (Table 1). Differences in halogen size (Cl vs. F) are accommodated by minor adjustments in intermolecular distances .

Table 1. Crystallographic Data for Compounds 4 and 5

Parameter Compound 4 (Cl) Compound 5 (F)
Space Group P-1 P-1
Unit Cell Volume (ų) 1452.1 1450.8
Halogen Bond Distance 3.35 Å 3.12 Å
Reference

The target compound’s 2-fluorophenyl group is expected to disrupt this isostructurality due to steric and electronic differences.

Key Research Findings and Implications

Halogen Substitution : Fluorine at the para position optimizes crystallinity, while ortho substitution (as in the target compound) may enhance metabolic stability .

Bioactivity : Thiazole and pyrazole hybrids (e.g., compounds 4, 31b) show promise as enzyme inhibitors, suggesting analogous applications for the target compound .

Structural Flexibility : The ethyl benzoate group provides a tunable site for further functionalization compared to rigid thiazole systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
ethyl 3-({[1-(2-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.